N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1206991-93-6
VCID: VC6530145
InChI: InChI=1S/C16H18N2O2S/c19-15(17-10-8-13-5-2-1-3-6-13)16(20)18-11-9-14-7-4-12-21-14/h1-7,12H,8-11H2,(H,17,19)(H,18,20)
SMILES: C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CS2
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.39

N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide

CAS No.: 1206991-93-6

Cat. No.: VC6530145

Molecular Formula: C16H18N2O2S

Molecular Weight: 302.39

* For research use only. Not for human or veterinary use.

N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide - 1206991-93-6

Specification

CAS No. 1206991-93-6
Molecular Formula C16H18N2O2S
Molecular Weight 302.39
IUPAC Name N-(2-phenylethyl)-N'-(2-thiophen-2-ylethyl)oxamide
Standard InChI InChI=1S/C16H18N2O2S/c19-15(17-10-8-13-5-2-1-3-6-13)16(20)18-11-9-14-7-4-12-21-14/h1-7,12H,8-11H2,(H,17,19)(H,18,20)
Standard InChI Key LHAQEHKLYABSJP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CS2

Introduction

N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered significant attention in the fields of chemistry and biology due to its unique structure and potential applications. This compound consists of a phenethyl group and a thiophen-2-yl group linked through an oxalamide functional group, which contributes to its chemical reactivity and biological activity.

Synthesis of N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide

The synthesis of this compound typically involves a multi-step process. Initially, phenethylamine reacts with oxalyl chloride to form an intermediate. This intermediate is then reacted with 2-(thiophen-2-yl)ethylamine under controlled conditions, often requiring an inert atmosphere and specific solvents like dichloromethane or tetrahydrofuran. The reaction conditions are crucial for achieving high yields and purity of the final product.

ReagentsConditionsProduct
PhenethylamineInert atmosphere, low temperatureIntermediate with oxalyl chloride
Intermediate + 2-(thiophen-2-yl)ethylamineSolvents: dichloromethane or tetrahydrofuranN1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Chemical Reactions

This compound can undergo several chemical reactions, including:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

  • Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

  • Substitution: The phenethyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.

Biological Activity

N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide exhibits significant biological activities, particularly antimicrobial and anticancer properties.

Biological ActivityMechanismFindings
Antimicrobial ActivityDisrupts bacterial cell membranes or inhibits essential enzymesEffective against Gram-positive bacteria with a low minimum inhibitory concentration (MIC)
Anticancer PropertiesInduces apoptosis in cancer cells by modulating signaling pathwaysReduces tumor size in xenograft models

Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria
Study 2Anticancer PropertiesShowed a 50% reduction in tumor size in xenograft models
Study 3Mechanism ExplorationIdentified apoptosis induction via the mitochondrial pathway

Applications in Chemistry and Medicine

This compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. Its potential as a therapeutic agent for diseases is being explored due to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide can be compared with other similar compounds to evaluate its unique properties:

CompoundStructureBiological Activity
N1-phenethyl-N2-(2-(thiophen-2-yl)acetamideSimilar structure with acetamide groupModerate antimicrobial activity
N1-phenethyl-N2-(2-(thiophen-2-yl)ureaUrea group instead of oxalamideLimited anticancer properties

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